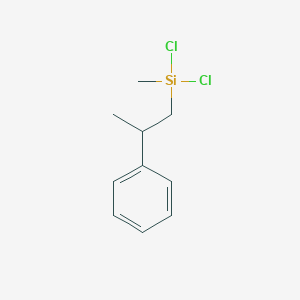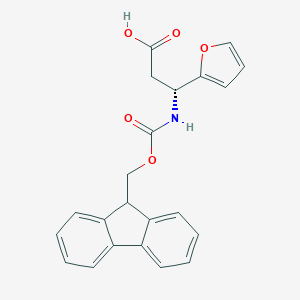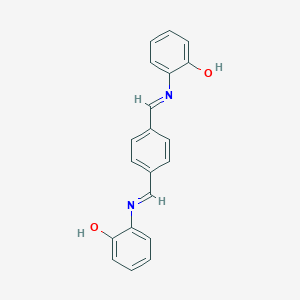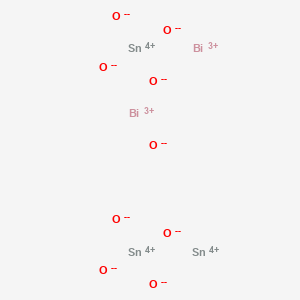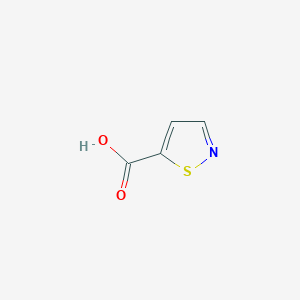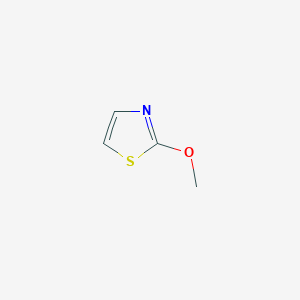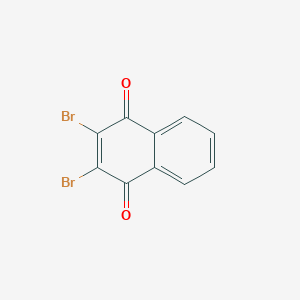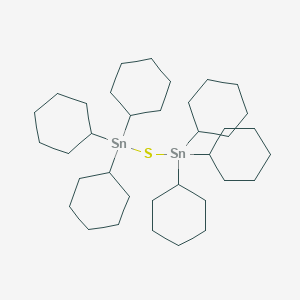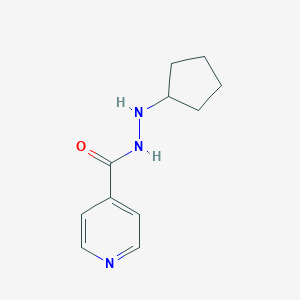
Isonicotinic acid, 2-cyclopentylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-cyclopentylhydrazide, commonly known as Isoniazid, is a synthetic compound used in the treatment of tuberculosis. It was first synthesized in 1951 by a team of researchers from Hoffman-La Roche. Since then, it has been widely used as a first-line treatment for tuberculosis due to its efficacy and safety profile.
Applications De Recherche Scientifique
Isoniazid has been extensively studied for its efficacy in the treatment of tuberculosis. It is a bactericidal agent that targets the mycobacteria responsible for tuberculosis. In addition to its clinical applications, Isoniazid has also been used as a research tool to study the mechanism of action of other drugs. For example, it has been used to investigate the role of mycolic acids in the cell wall of mycobacteria and to study the activity of other anti-tuberculosis drugs in combination with Isoniazid.
Mécanisme D'action
Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall. This inhibition results in the disruption of the cell wall, leading to the lysis of the bacterial cell. Isoniazid is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. Once activated, Isoniazid forms a covalent bond with a NAD+ derivative, resulting in the formation of an adduct that inhibits the synthesis of mycolic acids.
Effets Biochimiques Et Physiologiques
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in mycobacteria, leading to the accumulation of reactive oxygen species and the disruption of cellular metabolism. In addition, Isoniazid has been shown to inhibit the activity of the enzyme enoyl-ACP reductase, which is involved in fatty acid synthesis. This inhibition results in the accumulation of unsaturated fatty acids, which are toxic to mycobacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Isoniazid has several advantages as a research tool. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the cell wall of mycobacteria. In addition, it is a relatively safe compound with a low toxicity profile, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of Isoniazid in research. For example, it is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. This limits its use in studies of other bacterial species.
Orientations Futures
There are several future directions for research on Isoniazid. One area of interest is the development of new derivatives of Isoniazid that are more effective against drug-resistant strains of tuberculosis. Another area of interest is the investigation of the role of Isoniazid in the treatment of other bacterial infections. Finally, there is a need for further research on the mechanism of action of Isoniazid, particularly with regard to its interaction with other anti-tuberculosis drugs.
Conclusion
In conclusion, Isoniazid is a synthetic compound that has been widely used in the treatment of tuberculosis. It has also been used as a research tool to study the mechanism of action of other drugs. Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, leading to the disruption of the cell wall and the lysis of the bacterial cell. While Isoniazid has several advantages as a research tool, there are also some limitations to its use. Future research on Isoniazid is needed to develop new derivatives that are more effective against drug-resistant strains of tuberculosis and to investigate its role in the treatment of other bacterial infections.
Méthodes De Synthèse
The synthesis of Isoniazid involves the reaction of isonicotinic acid hydrazide with cyclopentanone in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of chemical transformations, resulting in the formation of Isoniazid. The yield of the reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
13117-20-9 |
|---|---|
Nom du produit |
Isonicotinic acid, 2-cyclopentylhydrazide |
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N'-cyclopentylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15) |
Clé InChI |
XCTPEFYGZMYECF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
Autres numéros CAS |
13117-20-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



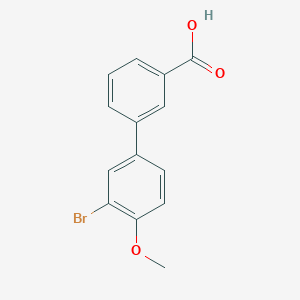
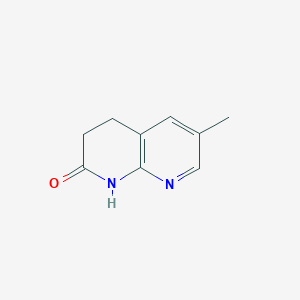
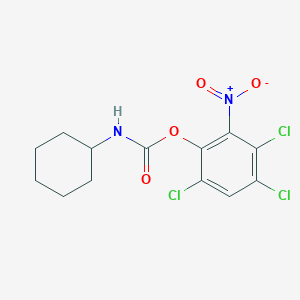
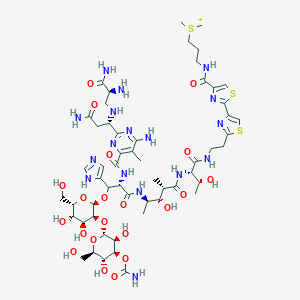
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
